Home > Products > Screening Compounds P98547 > beta-Fluoromethylene-3-tyrosine
beta-Fluoromethylene-3-tyrosine - 97123-83-6

beta-Fluoromethylene-3-tyrosine

Catalog Number: EVT-1566115
CAS Number: 97123-83-6
Molecular Formula: C10H10FNO3
Molecular Weight: 211.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Fluoromethylene-3-tyrosine is a fluorinated derivative of the amino acid tyrosine, which has garnered attention in the fields of medicinal chemistry and molecular imaging. This compound is particularly relevant due to its potential applications in positron emission tomography (PET) imaging and its role as an inhibitor of the enzyme aromatic L-amino acid decarboxylase. The introduction of a fluoromethylene group enhances the compound's metabolic stability and alters its interaction with biological systems.

Source

Beta-Fluoromethylene-3-tyrosine can be synthesized through various chemical pathways, often involving fluorination reactions. The compound is derived from natural tyrosine, which is an important amino acid in protein synthesis and neurotransmitter production.

Classification

Beta-Fluoromethylene-3-tyrosine falls under the classification of fluorinated amino acids. These compounds are characterized by the presence of fluorine atoms, which can significantly influence their pharmacokinetic properties and biological activities.

Synthesis Analysis

Methods

The synthesis of beta-Fluoromethylene-3-tyrosine typically involves several key steps:

  1. Starting Material: The process often begins with commercially available tyrosine or its derivatives.
  2. Fluorination: A common method for introducing the fluoromethylene group is through electrophilic fluorination or nucleophilic substitution reactions. For instance, beta-fluoromethylation can be achieved using reagents such as bromofluoromethane or via direct nucleophilic substitution on a precursor compound.
  3. Purification: Following synthesis, the product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

Technical details regarding specific reaction conditions, such as solvent choice, temperature, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Beta-Fluoromethylene-3-tyrosine features a unique molecular structure characterized by:

  • A central carbon backbone typical of amino acids.
  • An amino group (-NH2) and a carboxylic acid group (-COOH), which are standard for all amino acids.
  • A fluoromethylene side chain that significantly alters its chemical behavior compared to non-fluorinated analogs.

Data

The molecular formula for beta-Fluoromethylene-3-tyrosine is C10H10FNO2C_{10}H_{10}FNO_2. Its molecular weight is approximately 197.19 g/mol. The presence of fluorine contributes to its distinctive properties, including increased lipophilicity and altered metabolic pathways.

Chemical Reactions Analysis

Reactions

Beta-Fluoromethylene-3-tyrosine participates in various chemical reactions that are crucial for its function as a biochemical probe:

  1. Decarboxylation: The compound can undergo decarboxylation mediated by aromatic L-amino acid decarboxylase, leading to the formation of fluorinated amines.
  2. Substitution Reactions: The fluoromethylene group can engage in further substitution reactions, enabling the synthesis of more complex derivatives.

Technical Details

The reaction mechanisms often involve nucleophilic attack at electrophilic centers within the molecule, influenced by the presence of the fluorine atom which stabilizes certain transition states.

Mechanism of Action

Process

The mechanism by which beta-Fluoromethylene-3-tyrosine exerts its biological effects primarily involves its interaction with aromatic L-amino acid decarboxylase:

  1. Inhibition: The compound acts as an irreversible inhibitor of this enzyme, which is crucial for the synthesis of neurotransmitters such as dopamine.
  2. Transport: Beta-Fluoromethylene-3-tyrosine can cross the blood-brain barrier, allowing it to be utilized as a PET imaging agent for neuroendocrine tumors.

Data

Studies have shown that beta-Fluoromethylene-3-tyrosine exhibits significant uptake in tumor tissues compared to normal tissues, making it a valuable tool for imaging and diagnosis.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Fluoromethylene-3-tyrosine typically appears as a white to off-white solid. Its solubility profile indicates moderate solubility in polar solvents such as water and methanol due to the presence of polar functional groups.

Chemical Properties

The chemical stability of beta-Fluoromethylene-3-tyrosine is enhanced by the fluoromethylene group, which reduces susceptibility to enzymatic degradation compared to non-fluorinated counterparts. Its reactivity profile includes potential for further derivatization through nucleophilic substitutions.

Applications

Scientific Uses

Beta-Fluoromethylene-3-tyrosine has several important applications in scientific research:

  1. Molecular Imaging: As a PET imaging agent, it aids in visualizing neuroendocrine tumors due to its selective uptake in these tissues.
  2. Biochemical Research: The compound serves as a tool for studying neurotransmitter metabolism and enzyme inhibition mechanisms.
  3. Drug Development: Its structural characteristics make it a candidate for developing new therapeutics targeting neurological disorders.
Introduction to Beta-Fluoromethylene-3-Tyrosine

Structural and Functional Overview of Beta-Fluoromethylene-3-Tyrosine

Beta-fluoromethylene-3-tyrosine (β-FMT), systematically named 3-(β-fluoromethylene)tyrosine, is a synthetic tyrosine derivative with the molecular formula C₁₀H₁₀FNO₃ [1]. Its structure features:

  • Fluoromethylene Group: A fluorine atom substituted at the β-carbon of tyrosine’s alanine side chain, creating a vinyl-fluoride bond (-CH=CF-) that confers metabolic stability by resisting enzymatic decarboxylation.
  • Positional Isomerism: Exists as E- and Z-geometric isomers due to restricted rotation around the fluoromethylene double bond, each displaying distinct biochemical behaviors [6].
  • Regiospecific Fluorination: Fluorine can occupy positions 2-, 4-, or 6- on the aromatic ring, with 6-fluoro substitution exhibiting optimal binding to dopaminergic targets [7].

Table 1: Key Structural and Biochemical Properties of β-FMT Isomers

Isomer TypeBiochemical PropertyImpact on Function
E-β-FMTHigher lipophilicityEnhanced blood-brain barrier penetration
Z-β-FMTSteric hindrance near aromatic ringReduced binding to aromatic L-amino acid decarboxylase (AAAD)
2-FluorinatedOrtho-position to hydroxyl groupDistorted hydrogen bonding, lower target affinity
6-FluorinatedMeta-position relative to alanine chainOptimal AAAD binding and enzyme inhibition kinetics [6] [7]

Functionally, β-FMT acts as an irreversible inhibitor of AAAD—a pivotal enzyme converting L-DOPA to dopamine. The fluoromethylene group forms a covalent adduct with AAAD’s pyridoxal phosphate cofactor, permanently inactivating the enzyme [3]. This inhibition is dose-dependent and diminishes in animals pretreated with tyrosine hydroxylase inhibitors like α-methyl-p-tyrosine, confirming target specificity [3].

Historical Development and Discovery in Radiopharmaceutical Research

β-FMT emerged in the 1990s during efforts to develop positron emission tomography (PET) tracers for dopamine terminals. Early work focused on fluorinated tyrosine analogs resistant to metabolism:

  • 1992: Initial synthesis of β-fluoromethylene-m-tyrosine via electrophilic radiofluorination using [¹⁸F]acetylhypofluorite, establishing foundational radiochemistry [4].
  • 1994: Preclinical evaluation of 3-[¹⁸F]fluoro-α-fluoromethyl-p-tyrosine (3-F-FMPT) demonstrated potent AAAD inhibition in vitro but negligible brain uptake in mice and rhesus monkeys due to rapid renal clearance [3].
  • 1999: Systematic PET studies in vervet monkeys revealed the 6-[¹⁸F]fluoro-L-(E)-β-FMT isomer as optimal for striatal imaging, exhibiting superior brain retention and AAAD-mediated trapping compared to 2-/4-substituted or Z-isomers [6].

Table 2: Milestones in β-FMT Development

YearAdvancementKey Finding
1992First radiosynthesisAchieved via [¹⁸F]acetylhypofluorite reaction [4]
1994In vivo biodistribution (mice/monkey)Low brain uptake, rapid urinary excretion [3]
1997Comparative PET study vs. 6-fluoroDOPA6-FMT showed 2x higher uptake rate constant (0.019 min⁻¹) [7]
1999Geometrical/regioisomer PET evaluationE-6-[¹⁸F]FMT identified as optimal dopaminergic probe [6]

This work paralleled broader radiopharmaceutical innovations, including microfluidic radiosynthesis techniques that later enabled precise ¹⁸F-labeling of complex molecules [8] [9].

Significance in Neurochemical Imaging and Enzyme Activity Modulation

Neurochemical Imaging

β-FMT derivatives, particularly 6-[¹⁸F]fluoro-L-(E)-β-FMT, advanced dopamine terminal imaging by:

  • Specific Trapping Mechanism: After crossing the blood-brain barrier, neuronal AAAD decarboxylates 6-[¹⁸F]FMT to 6-[¹⁸F]fluoro-β-fluoromethylene-dopamine, which cannot be metabolized by monoamine oxidase and accumulates in dopaminergic neurons [7].
  • Quantification Advantage: Patlak analysis showed a 2-fold higher striatal uptake rate constant (0.019 min⁻¹) than 6-[¹⁸F]fluoroDOPA, enabling more sensitive Parkinson’s disease assessment [7].

Enzyme Activity Modulation

The compound’s primary biochemical impact is irreversible AAAD inhibition:

  • Mechanism: Fluorine’s electronegativity renders the β-carbon electrophilic, facilitating nucleophilic attack by AAAD’s active site to form a stable adduct [6].
  • Dose Dependency: In vitro studies confirmed reduced AAAD activity in rat striatal homogenates proportional to β-FMT concentration [3].
  • Pathway Selectivity: Pretreating rats with tyrosine hydroxylase inhibitor α-methyl-p-tyrosine diminished β-FMT’s effect, confirming reliance on intact dopamine synthesis pathways [3].

Limitations and Legacy

Despite promising in vitro specificity, β-FMT’s clinical translation was limited by:

  • Poor Pharmacokinetics: Rapid clearance and low brain bioavailability (<0.5% injected dose/gram at 60 minutes post-injection) [3].
  • Metabolic Instability: In vivo defluorination in primates contributed to bone sequestration of ¹⁸F⁻ [6].Nevertheless, it catalyzed design principles for subsequent AAAD-targeted agents (e.g., 6-[¹⁸F]fluoro-L-m-tyrosine), highlighting how fluorination chemistry and isomer optimization govern tracer efficacy [7].

Properties

CAS Number

97123-83-6

Product Name

beta-Fluoromethylene-3-tyrosine

IUPAC Name

(E,2S)-2-amino-4-fluoro-3-(3-hydroxyphenyl)but-3-enoic acid

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

InChI

InChI=1S/C10H10FNO3/c11-5-8(9(12)10(14)15)6-2-1-3-7(13)4-6/h1-5,9,13H,12H2,(H,14,15)/b8-5+/t9-/m0/s1

InChI Key

LAUWCWCSEOWJMQ-QRJSTWQJSA-N

SMILES

C1=CC(=CC(=C1)O)C(=CF)C(C(=O)O)N

Synonyms

eta-fluoromethylene-3-tyrosine
beta-fluoromethylene-meta-tyrosine
FMMT
MDL 72394
MDL-72394

Canonical SMILES

C1=CC(=CC(=C1)O)C(=CF)C(C(=O)O)N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C(=C\F)/[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.